Fluoroethylnormemantine

Alzheimer's disease neuroprotection cognitive function

Fluoroethylnormemantine (FENM), also known as RST-01, is a fluorinated adamantane derivative and a structural analogue of the FDA-approved NMDA receptor antagonist memantine. As a non-competitive, open-channel blocker targeting the phencyclidine (PCP) binding site within the NMDA receptor pore, FENM possesses a functional fluorine group that enables its use as a positron emission tomography (PET) tracer.

Molecular Formula C12H20FN
Molecular Weight 197.29 g/mol
Cat. No. B10856899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroethylnormemantine
Molecular FormulaC12H20FN
Molecular Weight197.29 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N)CCF
InChIInChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2
InChIKeyHUYVZSFADWYSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroethylnormemantine (FENM): A Differentiated NMDA Receptor Antagonist for CNS Research


Fluoroethylnormemantine (FENM), also known as RST-01, is a fluorinated adamantane derivative and a structural analogue of the FDA-approved NMDA receptor antagonist memantine [1]. As a non-competitive, open-channel blocker targeting the phencyclidine (PCP) binding site within the NMDA receptor pore, FENM possesses a functional fluorine group that enables its use as a positron emission tomography (PET) tracer [2]. This unique chemical modification confers a differentiated pharmacological profile compared to memantine, making FENM a valuable tool for investigating NMDA receptor-mediated pathophysiology in psychiatric and neurodegenerative disorders.

Why Memantine and Other NMDA Antagonists Cannot Substitute for FENM in Targeted Research


While memantine and FENM share a common adamantane scaffold and NMDA receptor antagonism, critical differences in side effect liability, neuroprotective efficacy, and the absence of direct amnesic effects at higher doses preclude simple substitution [1]. Preclinical data directly comparing FENM and memantine in multiple behavioral models demonstrate that FENM retains therapeutic efficacy without inducing the sensorimotor deficits or cognitive impairments observed with equi-effective doses of memantine [2]. Furthermore, FENM exhibits superior neuroprotection in Alzheimer's disease models, effects that are not recapitulated by memantine at comparable doses [3]. These divergent pharmacological profiles underscore the need for product-specific sourcing to ensure experimental reproducibility and to accurately interrogate the unique biological effects of FENM.

Quantitative Differentiation of FENM: A Head-to-Head Evidence Guide for Procurement


Superior Neuroprotection and Absence of Direct Amnesic Effect vs. Memantine in an AD Model

In a direct head-to-head comparison in the Aβ25-35 pharmacological mouse model of Alzheimer's disease, both memantine and FENM demonstrated symptomatic anti-amnesic effects. However, a key differentiating observation was that FENM, at a dose of 10 mg/kg, did not produce an amnesic effect when administered alone, whereas memantine at the same dose was amnesic [1]. Furthermore, while both drugs prevented Aβ25-35-induced memory deficits, oxidative stress, inflammation, and apoptosis, the protective effects of FENM were significantly more robust and consistent across multiple endpoints compared to those observed with memantine [1]. This combination of superior neuroprotection and a cleaner cognitive side effect profile differentiates FENM from its parent compound.

Alzheimer's disease neuroprotection cognitive function amyloid-beta

Absence of Sensorimotor Deficits and Nonspecific Side Effects Compared to Memantine

A direct head-to-head comparison assessed the behavioral effects of FENM and memantine. Memantine administration produced nonspecific side effects and significantly altered sensorimotor gating and locomotion [1]. In contrast, at behaviorally effective doses, FENM did not produce these nonspecific side effects and did not alter sensorimotor gating or locomotion [1]. This indicates a cleaner side effect profile for FENM at therapeutic doses, which is a critical differentiator for in vivo studies where confounding motor or sensory effects can obscure the interpretation of cognitive or affective behaviors.

behavioral neuroscience safety pharmacology sensorimotor function NMDA antagonist

Equivalent Antidepressant Efficacy to Ketamine Without c-fos Induction in Hippocampus

In a study directly comparing FENM to the rapid-acting antidepressant (R,S)-ketamine in a mouse model of stress-induced maladaptive behavior, FENM demonstrated comparable antidepressant and prophylactic efficacy [1]. Both drugs attenuated behavioral despair and facilitated fear extinction. However, a key molecular differentiation was observed: (R,S)-ketamine significantly increased the expression of the immediate early gene c-fos in the ventral hippocampal cornu ammonis 3 (vCA3) region, whereas FENM did not [1]. This suggests that while both compounds achieve similar behavioral outcomes, they engage distinct downstream signaling pathways, with FENM potentially offering a mechanism that avoids some of the dissociative or psychotomimetic side effects associated with ketamine.

depression antidepressant stress fear extinction PTSD

High Brain Penetration and Specific NMDA Receptor Colocalization as a PET Tracer

The fluorine-18 labeled analogue, [18F]-FNM, demonstrates a unique property for in vivo imaging of activated NMDA receptors. In a rat biodistribution study, [18F]-FNM exhibited robust brain penetration, with brain uptake stabilizing 40 minutes post-injection [1]. A high brain-to-blood ratio of 6 was observed, with 0.4% of the injected dose accumulating in the brain [1]. Importantly, ex vivo autoradiography combined with immunohistochemistry demonstrated significant colocalization of [18F]-FNM signal with NMDA receptors (r = 0.622, p < 0.0001) [1]. While its parent compound memantine is not used as a PET tracer, this evidence confirms that the fluorinated derivative FENM retains the ability to effectively cross the blood-brain barrier and specifically engage its target in vivo, a critical feature for both its use as an imaging tool and its potential as a CNS therapeutic.

PET imaging blood-brain barrier pharmacokinetics NMDA receptor radiotracer

Synergistic Neuroprotection with Sigma-1 Receptor Agonists in Alzheimer's Disease Model

A study investigating combination therapies for Alzheimer's disease demonstrated that FENM, when combined with sigma-1 receptor (S1R) agonists (e.g., PRE-084, igmesine, cutamesine), produced synergistic protection in the Aβ25-35 mouse model [1]. Isobolographic analysis of the combination index confirmed a synergistic interaction, particularly evident in the improvement of short-term memory deficits [1]. This synergistic effect highlights a potential multi-target strategy that is more effective than FENM alone and represents a unique pharmacological property not shared by memantine in the same context. The study also examined combinations with memantine, but the focus and novelty centered on the FENM/S1R agonist synergy.

Alzheimer's disease sigma-1 receptor combination therapy synergy neuroprotection

Differential Opioid Receptor Binding Profile Compared to Memantine

An in vitro pharmacological characterization of FNM (the non-radioactive analogue) revealed an IC50 of 13.0 ± 8.9 µM at the NMDA receptor PCP site in rat forebrain homogenates [1]. Notably, FNM also demonstrated significant binding to opioid receptors, as well as the glycine site of the NMDA receptor (the latter observed only in mice) [1]. While this affinity for opioid receptors may be seen as off-target activity, it also suggests a potential polypharmacological profile that could contribute to its unique in vivo effects. In contrast, memantine is a relatively selective NMDA receptor antagonist with minimal reported affinity for opioid receptors at therapeutic concentrations. This difference in binding profile is a key differentiator that may explain FENM's distinct behavioral and neuroprotective outcomes compared to memantine.

receptor pharmacology off-target effects selectivity opioid receptors NMDA antagonist

High-Value Research Applications for Fluoroethylnormemantine (FENM) Procurement


Investigating NMDA Receptor-Mediated Neuroprotection in Alzheimer's Disease Models Without Confounding Cognitive Side Effects

For laboratories studying Alzheimer's disease pathology and therapeutic intervention, FENM is the preferred NMDA antagonist over memantine. As demonstrated by direct comparative data, FENM provides superior neuroprotection across multiple endpoints (oxidative stress, inflammation, apoptosis) while uniquely lacking the direct amnesic effect observed with memantine at higher doses [1]. This allows researchers to dissect the disease-modifying potential of NMDA receptor antagonism without the experimental confound of drug-induced cognitive impairment, enabling cleaner and more interpretable results in behavioral and biochemical assays.

Dissecting Antidepressant and Fear Extinction Mechanisms Distinct from Ketamine's Pathway

In the field of stress-related psychiatric disorders (depression, PTSD, anxiety), FENM offers a powerful tool to probe NMDA receptor-dependent mechanisms of antidepressant action and fear extinction that are distinct from those of (R,S)-ketamine. Direct comparison shows that while both drugs produce similar behavioral outcomes, FENM does not induce c-fos expression in the vCA3 hippocampus, a hallmark of ketamine's effects [2]. This makes FENM invaluable for studies aiming to identify novel, potentially safer downstream targets for rapid-acting antidepressants, or for validating hypotheses about the neurocircuitry of fear and stress resilience without the dissociative side effect profile of ketamine.

Preclinical Behavioral Studies Requiring a Clean Sensorimotor Profile

For any behavioral neuroscience study where motor function or sensory processing could be a confound, FENM is the superior choice among NMDA antagonists. Unlike memantine, FENM at behaviorally effective doses does not produce nonspecific side effects, nor does it alter sensorimotor gating or locomotion [3]. This is critical for experiments involving complex motor tasks, tests of anxiety that rely on locomotion (e.g., open field, elevated plus maze), or studies of prepulse inhibition where sensorimotor gating is the primary endpoint. FENM's clean profile ensures that observed effects on learning, memory, or affect are not artifacts of underlying motor impairment.

In Vivo PET Imaging of Activated NMDA Receptors in Neurodegeneration and Excitotoxicity

For imaging centers and translational neuroscientists, the [18F]-FNM radiotracer is an essential tool for visualizing and quantifying activated NMDA receptors in vivo. The compelling evidence of high brain penetration (brain-to-blood ratio of 6), stable brain uptake, and strong colocalization with NMDA receptor immunohistochemistry (r = 0.622) validates its use as a functional imaging biomarker [4]. This application is particularly valuable for tracking NMDA receptor activation in preclinical models of excitotoxicity (e.g., quinolinic acid lesions), stroke, traumatic brain injury, and neurodegenerative diseases, providing a unique window into glutamatergic dysfunction that is not accessible with memantine or other non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoroethylnormemantine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.